

Comprehensive Technical Guide to 4,16-Androstadien-3-one (Androstadienone)

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Compound Focus: 10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

CAS No.: 4075-07-4

Cat. No.: S606906

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Chemical and Pharmacological Profile

4,16-Androstadien-3-one, commonly known as **Androstadienone (AND)**, is an endogenous steroid belonging to the 16-androstene class that has attracted significant scientific interest for its potential **pheromone-like activities** in humans [1]. This compound is characterized by its unique structure and presence in human biological secretions, particularly in **male sweat** and other bodily fluids [2].

Chemical Identity

Table 1: Fundamental Chemical Properties of Androstadienone

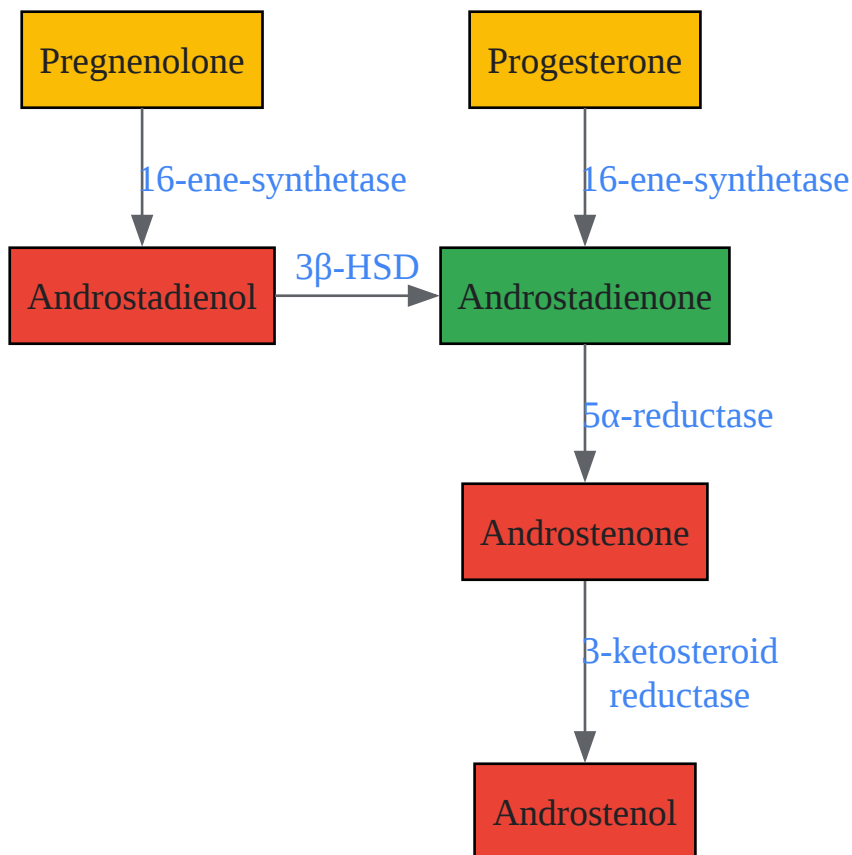
Property	Specification
Systematic Name	(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Alternative Name	Androsta-4,16-dien-3-one

Property	Specification
Chemical Formula	C ₁₉ H ₂₆ O
Molecular Weight	270.416 g·mol ⁻¹
CAS Registry Number	4075-07-4
Chemical Structure	Decahydrocyclopenta[a]phenanthren-3-one backbone with conjugated double bonds at positions 4 and 16

Androstadienone is structurally related to androgen sex hormones but notably **does not exhibit androgenic or anabolic effects** despite this structural similarity [1]. This dissociation between structural classification and biological activity makes it a particularly interesting subject for pharmacological research.

Biosynthesis and Metabolic Pathways

The biochemical pathway of androstadienone synthesis involves several key enzymatic transformations. Research indicates that in human testicular homogenates, Androstadienone is synthesized from **pregnenolone** in a **single-step conversion** rather than through separate intermediates, through what is known as the **16-ene-synthetase process** [3].



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Figure 1: Biosynthetic pathway of Androstadienone and related 16-androstenes in human testicular homogenates. Key enzymes involved in the transformations are shown along the arrows [1] [3].

The metabolic fate of androstadienone involves conversion to more potent and odorous compounds, including **androstenone** via the enzyme **5α-reductase**, which can subsequently be transformed into **3α-androstenol** or **3β-androstenol** by **3-ketosteroid reductase** [1]. This metabolic pathway suggests a potential mechanism for the amplification of pheromonal signaling in biological systems.

Neurophysiological Effects and Putative Pheromone Activity

Central Nervous System Activation

Androstadienone demonstrates significant effects on the human central nervous system, particularly in regions associated with social and emotional processing. Neuroimaging studies have consistently shown that exposure to androstadienone activates the **anterior hypothalamus**, a region known to contain sexually dimorphic nuclei and to be highly involved in reproductive behavior [4] [5].

Table 2: Documented Neurophysiological Effects of Androstadienone Exposure

Effect Domain	Observed Response	Subject Population	Significance
Hypothalamic Activation	Significant activation in anterior hypothalamus	Heterosexual women, homosexual men	Suggests specialized processing of chemosensory signals [5]
Mood Modulation	Reduction of nervousness, tension, and negative affective states	Primarily heterosexual women	Picogram quantities sufficient to alter mood states [1] [6]
Cognitive Influence	Attunement to emotional information	Both men and women	May specifically enhance attention to emotional stimuli [1]
Autonomic Regulation	Altered cortisol levels	Women exposed to male sweat	Demonstrated endocrine effects [1]

The neural response to androstadienone appears to be **sexually dimorphic** and potentially related to **sexual orientation**. Research has demonstrated that homosexual men and heterosexual women show similar patterns of hypothalamic activation in response to androstadienone, which differs from the response pattern observed in heterosexual men [5]. This differential activation suggests a link between sexual orientation and hypothalamic neuronal processes, though the exact mechanism remains under investigation.

Olfactory Receptor Mechanisms

The perception of androstadienone involves specific olfactory receptors, with significant individual variation in sensitivity. Research has identified **OR7D4** as a human odorant receptor selectively activated in vitro by androstadienone and the related compound androstenone [5]. Genetic variation in the OR7D4 gene accounts

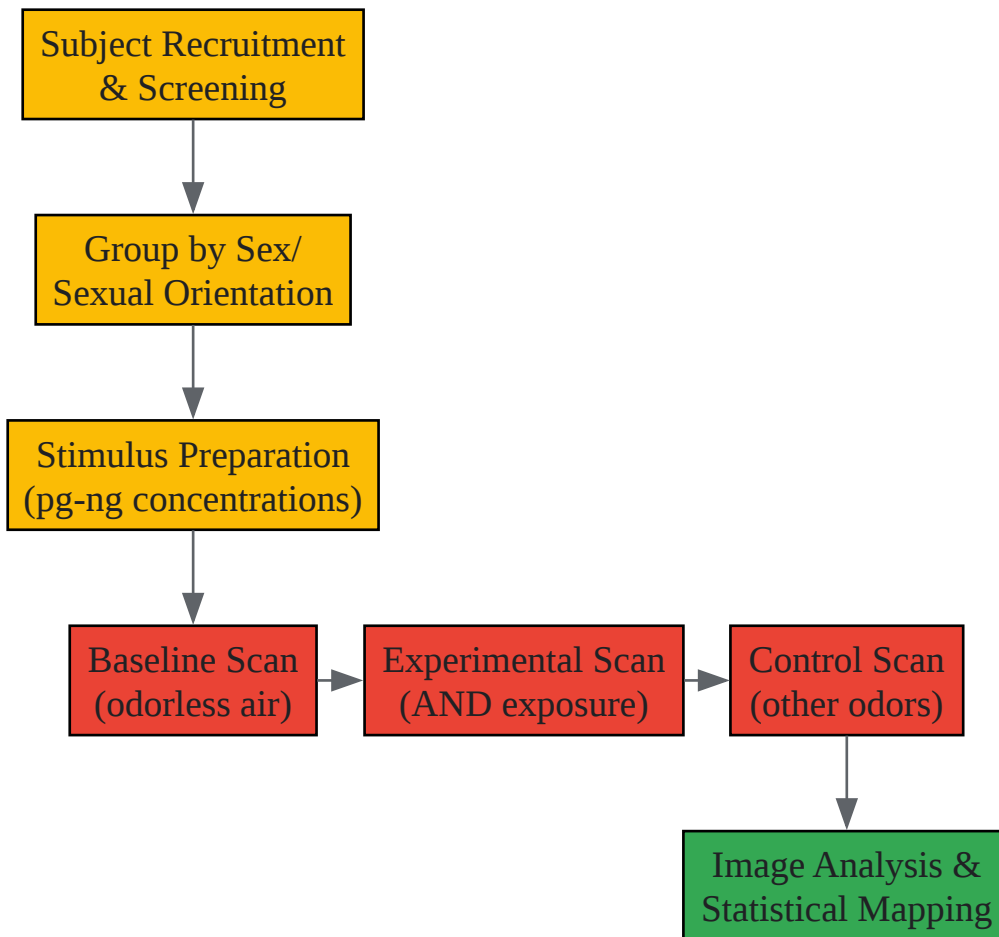
for a significant proportion of the variance in perceived intensity and pleasantness of these steroidal odors, with common variants (OR7D4 WM) containing non-synonymous single nucleotide polymorphisms that impair receptor function [5].

Research Methodologies and Experimental Protocols

Neuroimaging Studies

Positron Emission Tomography (PET) has been extensively employed to investigate the neural processing of androstadienone. The standard experimental protocol involves:

- **Subject Selection and Grouping:** Participants are typically grouped by sex and sexual orientation (heterosexual men, heterosexual women, homosexual men) to examine dimorphic responses [5].
- **Stimulus Administration:** Androstadienone is delivered in odorless air at picogram to nanogram quantities, with rigorous controls including clean air and other odorants (e.g., vanillin, acetone) for comparison [4].
- **Image Acquisition:** Subjects undergo PET scanning with ^{15}O -labeled water (^{15}O -H₂O PET) to measure regional cerebral blood flow during stimulus exposure [4].
- **Data Analysis:** Statistical parametric mapping is used to identify regions of significant activation, with particular focus on hypothalamic and olfactory processing regions [4] [5].



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Figure 2: Experimental workflow for neuroimaging studies of Androstadienone effects using PET methodology [4] [5].

Behavioral Assessment Protocols

Studies examining behavioral effects of androstadienone employ carefully controlled paradigms:

- **Mood Assessment:** Standardized psychological scales are administered before and after exposure to quantify changes in tension, nervousness, and other negative feeling states [1] [6].
- **Cognitive Testing:** Attention to emotional information is assessed through emotional Stroop tasks or similar paradigms that measure attentional bias toward emotional stimuli [1].

- **Psychophysiological Measures:** Autonomic nervous system responses including skin conductance, heart rate variability, and cortisol levels are monitored to assess physiological arousal [1] [4].

Critical methodological considerations include the gender of the experimenter, as effects have been shown to manifest specifically when testing is conducted by male experimenters in studies with female participants [1]. Additionally, the use of double-blind, placebo-controlled designs is essential to minimize potential experimenter bias.

Current Scientific Consensus and Research Gaps

Status as a Putative Human Pheromone

While androstadienone has been frequently described as a "putative human pheromone" in the scientific literature, this classification remains **inconclusive** according to recent critical assessments [2]. The existing evidence demonstrates that androstadienone:

- Activates specialized neural circuitry distinct from common odors [5]
- Exerts sexually dimorphic effects on mood and physiology [1] [5]
- Is detected by specific olfactory receptors with genetic variation explaining individual differences in perception [5]

However, conclusive evidence establishing androstadienone as a true pheromone in humans according to the strict biological definition is still lacking. The compound is more accurately described as a **pheromone-like compound** or **chemosignal** that modulates human neurophysiology and behavior [2].

Methodological Challenges and Standardization Needs

Current research on androstadienone faces several methodological challenges that limit the comparability and interpretation of findings:

- **Lack of Standardization:** Significant variability exists in stimulus concentrations, delivery methods, and control conditions across studies [2].

- **Individual Differences:** Genetic variation in olfactory receptors, hormonal status of participants, and prior exposure history create substantial interindividual variability in responses [5].
- **Contextual Factors:** Experimental context, including the gender of experimenters and laboratory setting, significantly influences outcomes but is not consistently controlled [1] [2].

Future research directions should prioritize methodological standardization, examination of dose-response relationships, and exploration of potential clinical applications leveraging the mood-modulating effects of androstadienone [2].

Conclusion

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